Pyrimidine N-oxide

Catalog No.
S1513020
CAS No.
17043-94-6
M.F
C4H4N2O
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine N-oxide

CAS Number

17043-94-6

Product Name

Pyrimidine N-oxide

IUPAC Name

1-oxidopyrimidin-1-ium

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H

InChI Key

OQZGLXOADHKTDN-UHFFFAOYSA-N

SMILES

C1=CN=C[N+](=C1)[O-]

Canonical SMILES

C1=CN=C[N+](=C1)[O-]

The exact mass of the compound Pyrimidine N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrimidine N-oxide is an oxidized derivative of pyrimidine, where one of the ring nitrogen atoms is bonded to oxygen. This structural modification fundamentally alters the electronic properties of the pyrimidine core, converting it from a π-deficient system that is generally deactivated towards electrophilic attack into an activated intermediate suitable for a range of selective functionalization reactions. [REFS-1, REFS-2] Its primary value in a procurement context lies in its utility as a strategic precursor for synthesizing substituted pyrimidines that are difficult or impossible to access directly from the parent heterocycle.

Direct substitution of Pyrimidine N-oxide with its parent compound, pyrimidine, is chemically unviable for many applications due to opposing reactivity profiles. Pyrimidine is a highly π-deficient heterocycle resistant to electrophilic substitution and C-H functionalization at the 2-, 4-, and 6-positions. [1] Pyrimidine N-oxide, conversely, is activated at these positions, enabling reactions that would otherwise fail. [2] While other aromatic N-oxides like pyridine N-oxide also show enhanced reactivity, they cannot be used as direct substitutes because the second nitrogen atom in the pyrimidine ring imparts a unique electronic distribution and regiochemical outcome in directed functionalization and cycloaddition reactions.

Enables Electrophilic Aromatic Substitution Inaccessible with Parent Pyrimidine

The pyrimidine ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to its two electron-withdrawing nitrogen atoms, making reactions like nitration extremely difficult. [1] In contrast, the N-oxide group acts as a strong activating group by donating electron density into the ring through resonance. This effect is well-documented in the analogous pyridine series, where pyridine N-oxide undergoes nitration to yield 4-nitropyridine N-oxide under standard conditions, while pyridine itself requires harsh conditions and provides poor yields of the 3-nitro isomer. [2] Pyrimidine N-oxide provides a synthetically viable entry point for electrophilic functionalization, a reaction class that is largely inaccessible when starting with pyrimidine.

Evidence DimensionReactivity towards Electrophilic Aromatic Substitution (EAS)
Target Compound DataActivated for EAS at the 4- and 6-positions, enabling reactions like nitration.
Comparator Or BaselineUnsubstituted Pyrimidine: Highly deactivated and resistant to EAS.
Quantified DifferenceQualitative shift from a non-viable reaction pathway to a viable one.
ConditionsStandard electrophilic substitution reaction conditions (e.g., nitration with HNO₃/H₂SO₄).

This compound is essential for synthetic routes requiring electrophilic functionalization of the pyrimidine core, avoiding the need for complex, multi-step indirect methods.

Superior Processability and Handling Due to Solid-State Form at Ambient Temperature

From a process chemistry and handling perspective, the physical state of a starting material is a critical procurement parameter. Pyrimidine is a low-melting solid with a reported melting point of 20-22 °C, making it effectively a liquid in many laboratory environments. [1] In contrast, Pyrimidine N-oxide is a crystalline solid with a reported melting point of 139-141 °C. [2] A stable, higher-melting solid is significantly easier to handle, weigh accurately, and store, especially for larger-scale synthesis, improving process reliability and reproducibility compared to its low-melting parent compound.

Evidence DimensionMelting Point
Target Compound Data139-141 °C
Comparator Or BaselinePyrimidine: 20-22 °C
Quantified Difference>117 °C higher melting point
ConditionsStandard atmospheric pressure.

The stable solid form of Pyrimidine N-oxide simplifies laboratory and scale-up operations, reducing handling errors and improving process control compared to liquid or low-melting pyrimidine.

Enables Regioselective C-H Functionalization as a Built-in Directing Group

The N-oxide moiety serves as an effective coordinating and directing group in transition-metal-catalyzed C-H functionalization reactions. [1] This allows for the direct introduction of substituents at positions adjacent to the N-oxide (e.g., C2 and C6), a transformation that is not feasible with unsubstituted pyrimidine due to the lack of a coordinating handle and the inherent low reactivity of its C-H bonds. For example, palladium-catalyzed C-H alkylation of pyridine N-oxides has been demonstrated, providing a direct route to functionalized cores. [2] Procuring Pyrimidine N-oxide provides access to modern, atom-economical synthetic strategies that bypass classical, multi-step approaches.

Evidence DimensionFeasibility of Directed C-H Functionalization
Target Compound DataEnables direct, regioselective C-H functionalization at C2/C6 positions.
Comparator Or BaselineUnsubstituted Pyrimidine: Does not undergo directed C-H functionalization under similar conditions.
Quantified DifferenceEnables a high-yield reaction pathway where the comparator shows no reactivity.
ConditionsTransition-metal-catalyzed C-H activation protocols (e.g., Pd-catalysis).

This compound allows for more efficient and direct synthesis of specifically substituted pyrimidines, reducing step count and improving overall yield for complex targets.

Unlocks [3+2] Dipolar Cycloaddition Pathways to Fused Heterocycles

Aromatic N-oxides, including pyrimidine N-oxides, can function as 1,3-dipoles, enabling them to participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes). [1] This reactivity provides a powerful and convergent method for constructing complex, fused polycyclic nitrogenous architectures. [2] The parent pyrimidine lacks this 1,3-dipole character and cannot undergo such transformations. The use of Pyrimidine N-oxide as a precursor directly enables the synthesis of novel heterocyclic scaffolds that are inaccessible when starting from pyrimidine itself.

Evidence DimensionReactivity as a 1,3-Dipole
Target Compound DataActs as a 1,3-dipole, participating in [3+2] cycloaddition reactions.
Comparator Or BaselineUnsubstituted Pyrimidine: Lacks 1,3-dipole character and does not participate in these reactions.
Quantified DifferenceEnables a class of ring-forming reactions completely unavailable to the parent heterocycle.
ConditionsThermal or photochemical conditions in the presence of a dipolarophile.

This compound is a key building block for chemists using cycloaddition strategies to access novel, complex heterocyclic scaffolds for drug discovery and materials science.

Strategic Precursor for Regioselective Synthesis of 2-, 4-, or 6-Substituted Pyrimidines

When the synthesis target is a pyrimidine derivative functionalized at the 2-, 4-, or 6-position, Pyrimidine N-oxide is often the correct starting material. Its activated nature allows for direct functionalization via electrophilic substitution or directed C-H activation, providing a more efficient route than multi-step sequences involving protection and manipulation of the parent pyrimidine ring. [1]

Key Building Block for Fused Heterocyclic Scaffolds in Medicinal Chemistry

For research programs focused on creating novel, complex heterocyclic systems, Pyrimidine N-oxide serves as an indispensable building block. Its ability to act as a 1,3-dipole in cycloaddition reactions provides a direct and powerful method for constructing fused pyrimidine ring systems, which are prevalent motifs in bioactive molecules. [2]

Intermediate for Photochemical Synthesis and Rearrangements

Pyrimidine N-oxide is a key substrate in photochemical reactions that can lead to complex rearrangements, including the formation of oxaziridine intermediates and subsequent ring-expanded products like 1,2-oxazepines. [3] This makes it a valuable precursor for researchers exploring novel photochemical transformations to access unique molecular architectures.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Pyrimidine N-oxide

Dates

Last modified: 08-15-2023

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